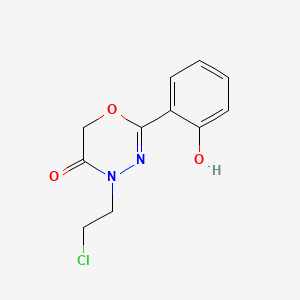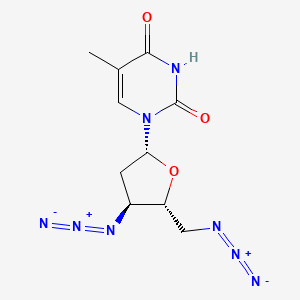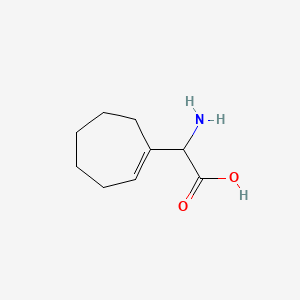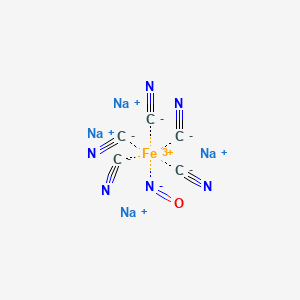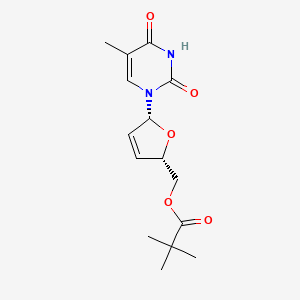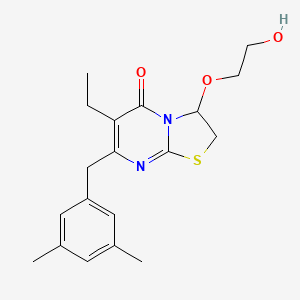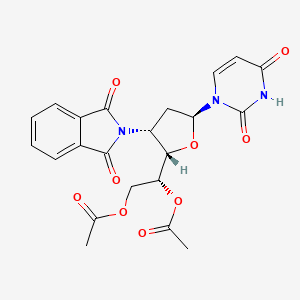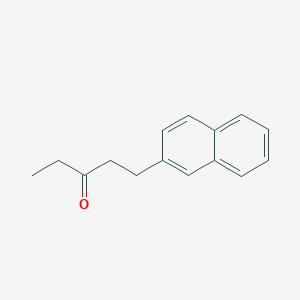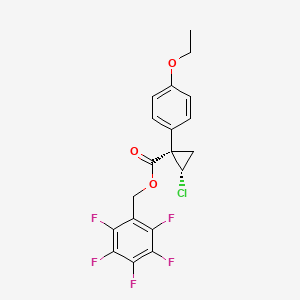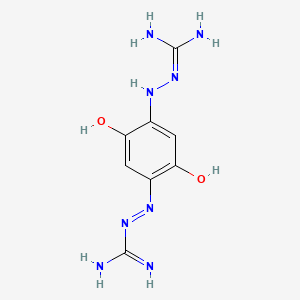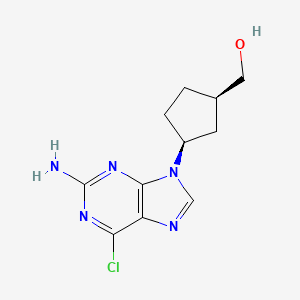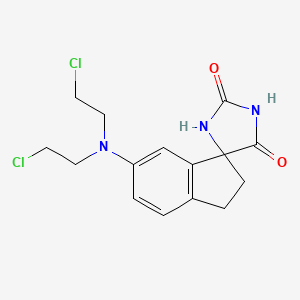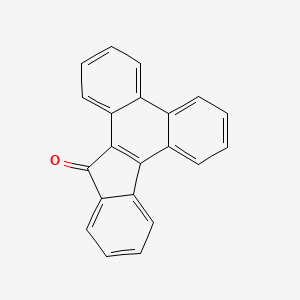
13H-Indeno(2,1-l)phenanthren-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13H-Indeno(2,1-l)phenanthren-13-one: is a polycyclic aromatic ketone with a complex structure that includes fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 13H-Indeno(2,1-l)phenanthren-13-one involves the iron-catalyzed double annulation of 2-alkynyl biaryls. This reaction is initiated by the activation of acetal and proceeds under mild conditions to yield the desired product with high efficiency . The reaction typically uses iron(III) chloride as a catalyst and proceeds in the presence of a suitable solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the scalability of the iron-catalyzed method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 13H-Indeno(2,1-l)phenanthren-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 13H-Indeno(2,1-l)phenanthren-13-one is used as a building block in organic synthesis
Biology and Medicine: Research has explored the potential biological activities of derivatives of this compound. These compounds may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making them candidates for drug development.
Industry: In the industrial sector, this compound and its derivatives are used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 13H-Indeno(2,1-l)phenanthren-13-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, in biological systems, it may inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 13H-Indeno(1,2-l)phenanthren-13-one
- 13H-Indeno(1,2-c)phenanthren-13-one
- 13H-Indeno(2,1-c)phenanthren-13-one
Comparison: While these compounds share a similar core structure, the position of the fused rings and functional groups can significantly affect their chemical properties and reactivity. 13H-Indeno(2,1-l)phenanthren-13-one is unique due to its specific ring fusion pattern, which influences its electronic properties and makes it particularly suitable for certain applications in materials science and organic synthesis.
Properties
CAS No. |
83589-46-2 |
|---|---|
Molecular Formula |
C21H12O |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
pentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15,17,19-decaen-21-one |
InChI |
InChI=1S/C21H12O/c22-21-18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(19)21/h1-12H |
InChI Key |
BAOGBBGACLJBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
